molecular formula C14H9ClN2OS2 B2434812 5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2434812
M. Wt: 320.8 g/mol
InChI Key: HDTDWAQBCHRSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound designed for research applications. This molecule is built from a thiophene-carboxamide core linked to a phenyl-thiazole moiety , a structural framework frequently investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets . Research Value and Potential Applications: The core components of this compound—thiophene and thiazole rings—are recognized as privileged structures in the development of novel bioactive molecules. Scientific literature indicates that derivatives containing these heterocyclic systems are frequently explored for a range of pharmacological activities. Specifically, similar hybrid structures have been studied for their anticancer properties, showing promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Other research on analogous carboxamide derivatives has highlighted their potential as antiviral agents , with some compounds demonstrating significant activity against viruses like norovirus . The presence of the chloro substituent on the thiophene ring is a common modification in structure-activity relationship (SAR) studies, as halogen atoms can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic stability . Mechanism of Action Insight: While the specific mechanism of action for this exact compound requires experimental validation, research on structurally related molecules provides valuable insights. Compounds featuring the thiophene-thiazole carboxamide scaffold have been investigated as inhibitors for various enzymes and receptors. Potential mechanisms may include interaction with enzymatic binding sites, such as dihydrofolate reductase (DHFR) , as suggested by molecular docking studies of similar molecules . The heteroatoms in both the thiophene and thiazole rings can serve as hydrogen bond acceptors or donors, enabling specific interactions with biological targets, which may underlie its potential research utility . Important Notice: This product is provided strictly For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDWAQBCHRSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H8ClN2OS
  • Molecular Weight: 272.72 g/mol

The synthesis typically involves multi-step reactions starting from thiophene and thiazole intermediates. Specific catalysts and solvents are employed to optimize yield and purity during the synthesis process.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain thiazole-containing compounds have effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives can be as low as 0.22 μg/mL, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity of these compounds by affecting their interaction with target proteins involved in cell proliferation .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA431 (skin cancer)1.61 ± 1.92Bcl-2 inhibition
Compound BU251 (glioblastoma)23.30 ± 0.35Microtubule disruption
Compound CWM793 (melanoma)<10Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported on a series of thiazole derivatives that included the target compound, revealing significant activity against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiazole derivatives, showing that modifications to the phenyl ring significantly influenced their activity against bacterial strains .
  • Mechanistic Studies : Molecular dynamics simulations have indicated that compounds similar to this compound interact with target proteins primarily through hydrophobic interactions, which may enhance their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The presence of chlorine atoms enhances its reactivity and biological activity. The structural overview is summarized in the following table:

Structural FeatureDescription
Thiophene RingContributes to the compound's reactivity and interaction with biological targets.
Thiazole RingEnhances binding affinity to enzymes and receptors.
Carboxamide GroupImparts solubility and stability to the compound.

Scientific Research Applications

1. Chemistry:
5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

2. Biology:
Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains and fungi .
  • Anti-inflammatory Activity: The compound's derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

3. Medicine:
This compound is particularly notable for its role as an impurity in the synthesis of rivaroxaban, an antithrombotic agent. Understanding the presence of this impurity is crucial for quality control in pharmaceutical manufacturing . Furthermore, its derivatives are being explored for anticancer activities against different cancer cell lines, showing promise in inhibiting tumor growth .

4. Industry:
In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies

Case Study 1: Antimicrobial Activity
A study focused on synthesizing thiophene derivatives revealed that certain compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene structure could enhance activity against specific pathogens .

Case Study 2: Anticancer Properties
Research into the anticancer potential of thiophene derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7). Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in tumorigenesis, highlighting their therapeutic potential .

Q & A

Q. What are the established synthetic methodologies for 5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between thiophene-2-carboxamide derivatives and functionalized thiazole precursors. Key steps include:

  • Base-mediated coupling : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux conditions to facilitate nucleophilic substitution .
  • Cyclization : For thiazole ring formation, Lawesson’s reagent or iodine/triethylamine systems are employed to promote cyclization of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures (4:1) yields pure compounds (76–80% yields) .
    Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm) and thiazole protons (δ 7.5–8.0 ppm). Carboxamide C=O appears at ~168 ppm in 13C NMR .
  • IR spectroscopy : Confirm C=O (1660–1680 cm⁻¹), C-S-C (640–680 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 365 [M⁺]) and fragmentation patterns validate the structure .
  • Melting point analysis : Consistency within 1–2°C of literature values (e.g., 160–162°C) confirms purity .

Q. What structural motifs contribute to its potential bioactivity?

  • Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • Chloro substituent : Electron-withdrawing effects improve metabolic stability and membrane permeability .
  • Carboxamide group : Facilitates hydrogen bonding with residues like Asp or Glu in target proteins .
    Structure-activity relationship (SAR) studies on analogous thiazole derivatives show that electron-deficient aromatic systems enhance antitumor and antimicrobial activity .

Q. How is purity assessed during synthesis?

  • Chromatography : TLC (Rf comparison) and HPLC (retention time matching) ensure single-component isolation .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
  • Recrystallization : Sharp melting points and consistent spectral data after purification confirm purity .

Advanced Research Questions

Q. How can computational chemistry streamline synthesis and derivative design?

  • Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for thiazole cyclization .
  • Molecular docking : Virtual screening against targets (e.g., COX-1/2) prioritizes derivatives with improved binding affinity .
  • Machine learning : Training models on reaction databases (e.g., ICReDD) predicts optimal solvents and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data?

  • Standardized assays : Replicate studies using identical cell lines (e.g., NCI-60 panel) and protocols to isolate compound-specific effects .
  • Dose-response curves : Quantify IC₅₀ values under varied conditions (pH, serum concentration) to account for environmental variability .
  • Off-target profiling : Use kinase or protease panels to identify non-specific interactions that may skew results .

Q. How is regioselectivity controlled during thiazole ring formation?

  • Substituent effects : Electron-donating groups on phenyl rings direct cyclization to the 4-position of the thiazole .
  • Catalytic systems : Triethylamine/I₂ promotes regioselective sulfur elimination, favoring 1,3-thiazole over 1,2-isomers .
  • Solvent polarity : High-polarity solvents (e.g., acetonitrile) stabilize transition states for 5-membered ring closure .

Q. How are multi-step synthesis yields improved?

  • Step-wise optimization : Isolate intermediates after each step (e.g., via column chromatography) to prevent carryover impurities .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during harsh reaction conditions .
  • High-throughput screening : Test 10–20 solvent/base combinations in parallel to identify conditions maximizing yield (e.g., 76% in ethanol/water) .

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